Physicochemical properties of 2-Ethyl-3-hydroxyhexyl butanoate for research
Physicochemical properties of 2-Ethyl-3-hydroxyhexyl butanoate for research
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-3-hydroxyhexyl butanoate
Authored by: A Senior Application Scientist
Introduction
2-Ethyl-3-hydroxyhexyl butanoate (CAS No. 18618-89-8) is a bifunctional organic molecule belonging to the class of hydroxy esters.[1][2] Its structure, incorporating both a hydroxyl group and a butanoate ester, suggests potential applications in industries where specific volatility, solvency, and sensory characteristics are paramount, such as in the formulation of fragrances and specialty chemicals.[3][4] The presence of two chiral centers further implies the existence of multiple stereoisomers, each of which could possess unique biological or physical properties.
This guide provides a comprehensive technical overview of the known properties of 2-Ethyl-3-hydroxyhexyl butanoate. In light of the limited publicly available experimental data for this specific molecule, this document also serves as a practical manual for researchers, outlining authoritative, field-proven methodologies for its complete physicochemical characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for research and development.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its molecular structure, which dictates its chemical behavior and physical properties.
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IUPAC Name: (2-ethyl-3-hydroxyhexyl) butanoate[1]
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Synonyms: 2-ethyl-3-hydroxyhexyl butyrate, Butanoic acid, 2-ethyl-3-hydroxyhexyl ester[1]
The molecule's structure consists of a butanoate group esterified to the primary alcohol of 2-ethylhexane-1,3-diol.
Caption: 2D Structure of 2-Ethyl-3-hydroxyhexyl butanoate.
Physicochemical Data Summary
Quantitative data provides the primary specifications for a chemical compound. The following table summarizes the available computed properties for 2-Ethyl-3-hydroxyhexyl butanoate. It is critical to note that most physical properties (e.g., boiling point, density) have not been experimentally determined and reported in the literature.
| Property | Value | Source / Comment |
| Molecular Weight | 216.32 g/mol | PubChem[1][5] |
| XLogP3 (LogP) | 2.7 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem[1] |
| Rotatable Bond Count | 9 | Computed by PubChem[1] |
| Boiling Point | No data available. | A structurally similar compound, 2-ethyl-3-hydroxyhexyl 2-methylpropanoate, has an estimated boiling point of 258-259 °C at 760 mmHg, suggesting a high boiling point for the title compound.[7] |
| Solubility | No experimental data. | The LogP value of 2.7 suggests low solubility in water and good solubility in common organic solvents like alcohol.[1][7] |
Analytical and Spectroscopic Characterization Workflow
For novel or sparsely characterized compounds like 2-Ethyl-3-hydroxyhexyl butanoate, a systematic analytical approach is required to confirm its structure and purity. This workflow ensures a comprehensive, multi-faceted characterization.
Caption: Logical workflow for the comprehensive characterization of a novel ester.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the cornerstone technique for analyzing volatile and semi-volatile compounds like esters.[4] It serves two primary functions: separating the analyte from any impurities (starting materials, byproducts) and providing its mass spectrum. The mass spectrum delivers the molecular weight and a characteristic fragmentation pattern that acts as a structural fingerprint. This is essential for confirming the identity and assessing the purity of a synthesized sample.[3][8]
Step-by-Step Protocol:
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Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
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Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
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GC Conditions:
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Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is standard for general-purpose ester analysis.
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Injector: Set to 250 °C with a split ratio of 50:1 to prevent column overloading.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Program: Begin at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This gradient ensures separation of potential volatile impurities from the higher-boiling analyte.
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-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 450.
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Source Temperature: 230 °C.
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-
Data Analysis: The primary peak in the total ion chromatogram (TIC) should correspond to the analyte. Its mass spectrum should show a molecular ion peak (M⁺) consistent with the molecular weight (216.3 g/mol ) and fragment ions characteristic of the ester and alkyl chain structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While GC-MS confirms molecular weight and purity, NMR spectroscopy elucidates the precise atomic connectivity. ¹H and ¹³C NMR are indispensable for unambiguously determining the molecular structure of organic compounds.[9] ¹H NMR provides information on the electronic environment of protons and their neighboring protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.[9][10]
Step-by-Step Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.[9]
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¹H NMR Analysis:
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Principle: The chemical shift, integration, and multiplicity of each proton signal are used to map the structure.
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Expected Signals for C₁₂H₂₄O₃:
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~4.1 ppm: A multiplet corresponding to the -CH₂- protons of the ethyl group adjacent to the ester oxygen (-O-CH₂-C(H)-).
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~3.8 ppm: A multiplet for the methine proton attached to the hydroxyl group (-CH(OH)-).
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~2.3 ppm: A triplet for the -CH₂- protons alpha to the carbonyl group of the butanoate moiety (-C(=O)-CH₂-).
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~1.3-1.7 ppm: A complex, overlapping region of multiplets for the numerous methylene (-CH₂-) protons in the alkyl chains.[11]
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~0.9 ppm: Two or more overlapping triplets for the terminal methyl (-CH₃) groups.[11]
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A broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift depending on concentration and may be exchanged with D₂O.
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-
-
¹³C NMR Analysis:
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Principle: Provides a count of unique carbon environments.
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Expected Signals for C₁₂H₂₄O₃:
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~174 ppm: The carbonyl carbon of the ester group.
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~60-75 ppm: Carbons attached to oxygen atoms (-CH(OH)- and -O-CH₂-).
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~10-40 ppm: A series of signals corresponding to the various sp³ hybridized carbons in the alkyl chains.
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Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific chemical bonds.[12] For 2-Ethyl-3-hydroxyhexyl butanoate, this technique is crucial for confirming the presence of the key hydroxyl (-OH) and ester (C=O) groups.
Step-by-Step Protocol:
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Sample Preparation: As the compound is expected to be a liquid, the simplest method is to place a single drop of the neat liquid between two salt (NaCl or KBr) plates.
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Data Acquisition: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000 to 600 cm⁻¹.
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Data Analysis:
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O-H Stretch: A strong, broad absorption band in the region of 3550-3200 cm⁻¹ is definitive for the hydroxyl group.[13][14] Its broadness is a result of hydrogen bonding.[12]
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C-H Stretch: Sharp absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the sp³ C-H bonds of the alkyl chains.[15]
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C=O Stretch: A very strong, sharp absorption band in the region of 1750-1735 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.[12][15] This is often the most intense peak in the spectrum.
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C-O Stretch: One or two strong absorptions in the fingerprint region between 1300-1000 cm⁻¹ corresponding to the C-O single bond stretches of the ester and alcohol.[13]
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Conclusion
2-Ethyl-3-hydroxyhexyl butanoate is a compound with defined structural and computed properties but a notable lack of published experimental data. This guide provides the foundational chemical information available from authoritative databases and, more critically, presents a logical and detailed framework for its complete experimental characterization. By following the outlined workflows for chromatographic and spectroscopic analysis, researchers can reliably verify the identity, purity, and key physicochemical properties of this molecule, enabling its confident use in further research and development applications.
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